A Technical Guide to (4-Chloro-3-(morpholine-4-carbonyl)phenyl)boronic acid: A Key Building Block for IRAK4-Targeted Therapeutics
A Technical Guide to (4-Chloro-3-(morpholine-4-carbonyl)phenyl)boronic acid: A Key Building Block for IRAK4-Targeted Therapeutics
This guide provides an in-depth technical overview of (4-Chloro-3-(morpholine-4-carbonyl)phenyl)boronic acid, a sophisticated chemical building block essential for the development of targeted therapeutics. We will delve into its chemical properties, its critical role in medicinal chemistry—particularly in the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors—and provide a detailed, field-proven protocol for its application in Suzuki-Miyaura cross-coupling reactions. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of novel small molecule inhibitors.
Introduction: The Strategic Value of Substituted Phenylboronic Acids
In modern drug discovery, the rational design of small molecule inhibitors hinges on the availability of precisely functionalized building blocks. Phenylboronic acids are a cornerstone of this effort, primarily due to their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reaction's tolerance of a wide range of functional groups, mild reaction conditions, and high yields has made it an indispensable tool for constructing the complex biaryl structures frequently found in clinically relevant molecules.
(4-Chloro-3-(morpholine-4-carbonyl)phenyl)boronic acid (CAS No. 871332-71-7) is a prime example of a highly tailored reagent. Its specific substitution pattern is not arbitrary; each functional group—the boronic acid, the chloro substituent, and the morpholine-amide moiety—is strategically placed to impart specific properties to the final therapeutic agent, such as modulating potency, selectivity, or pharmacokinetic profiles.
Compound Profile: (4-Chloro-3-(morpholine-4-carbonyl)phenyl)boronic acid
The structural features of this molecule are designed for specific functions in organic synthesis and medicinal chemistry. The boronic acid group is the reactive handle for Suzuki coupling. The chlorine atom and the morpholine-amide group provide points for diversification and can engage in crucial interactions with the target protein's binding site.
| Property | Value | Source(s) |
| CAS Number | 871332-71-7 | [2][3][4] |
| Molecular Formula | C₁₁H₁₃BClNO₄ | [2][3] |
| Molecular Weight | 269.49 g/mol | [3] |
| IUPAC Name | [4-chloro-3-(morpholine-4-carbonyl)phenyl]boronic acid | [2] |
| Typical Purity | ≥95% | [2][3] |
| Physical Form | Solid | [3] |
| SMILES | O=C(C1=CC(B(O)O)=CC=C1Cl)N1CCOCC1 | [2] |
| InChI Key | SWIHOHJBUZBINE-UHFFFAOYSA-N | [2][3] |
Core Application: Synthesis of IRAK4 Inhibitors for Autoimmune Disease and Oncology
A primary and highly significant application of (4-Chloro-3-(morpholine-4-carbonyl)phenyl)boronic acid is in the synthesis of inhibitors targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) .
The Scientific Rationale: Why Target IRAK4?
IRAK4 is a critical serine/threonine kinase that functions as a central node in the innate immune signaling cascade.[5] It is essential for signal transduction from Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R). Upon activation, IRAK4 phosphorylates downstream targets, leading to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines such as TNF-α and IL-6.[3][5]
In several autoimmune diseases (e.g., rheumatoid arthritis, lupus) and certain cancers (e.g., specific B-cell lymphomas), this pathway is constitutively active, making IRAK4 a high-value therapeutic target.[6][7] Inhibiting IRAK4 can dampen the inflammatory response, while degrading it via technologies like PROTAC (Proteolysis Targeting Chimera) can eliminate both its kinase and scaffolding functions, potentially leading to a more profound and durable therapeutic effect.[3] The unique substitution pattern of (4-Chloro-3-(morpholine-4-carbonyl)phenyl)boronic acid makes it a key component for building molecules that fit precisely into the IRAK4 active site.
IRAK4 Signaling Pathway
The diagram below illustrates the pivotal role of IRAK4 in the TLR/IL-1R signaling pathway, which is the target of inhibitors synthesized using the title compound.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a representative, self-validating protocol for the Suzuki-Miyaura cross-coupling reaction, a primary application for this boronic acid. This procedure is based on established methodologies for similar substrates and serves as a robust starting point for synthesis.[8]
Causality Behind Experimental Choices:
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Catalyst: A palladium(0) complex, typically with phosphine ligands (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), is used. Pd(0) is essential for the oxidative addition step, the first and often rate-limiting step of the catalytic cycle. The choice of ligand (e.g., dppf) can enhance catalyst stability and efficiency, especially with challenging substrates.
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Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the crucial transmetalation step. The choice of base can significantly impact reaction rate and yield.
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Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, or DMF) and water is commonly used. The organic solvent solubilizes the aryl halide and catalyst, while water solubilizes the inorganic base and boronate species, creating a biphasic system where the reaction efficiently proceeds at the interface.
-
Inert Atmosphere: The reaction is run under an inert atmosphere (Nitrogen or Argon) because the Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would deactivate it and halt the catalytic cycle.
Step-by-Step Methodology
Objective: To couple (4-Chloro-3-(morpholine-4-carbonyl)phenyl)boronic acid with a generic aryl or heteroaryl halide (Ar-X).
Materials:
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(4-Chloro-3-(morpholine-4-carbonyl)phenyl)boronic acid (1.2 equivalents)
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Aryl Halide (Ar-X, where X = Br or I) (1.0 equivalent)
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[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.05 equivalents)
-
Potassium Carbonate (K₂CO₃) (3.0 equivalents)
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1,4-Dioxane
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Deionized Water
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Nitrogen or Argon gas supply
Procedure:
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Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the Aryl Halide (1.0 eq), (4-Chloro-3-(morpholine-4-carbonyl)phenyl)boronic acid (1.2 eq), PdCl₂(dppf) (0.05 eq), and K₂CO₃ (3.0 eq).
-
Inerting the System: Seal the flask with a septum and purge the system with Nitrogen or Argon for 10-15 minutes. This is critical to remove oxygen which can deactivate the palladium catalyst.
-
Solvent Addition: Under the inert atmosphere, add 1,4-Dioxane and Water in a 4:1 ratio via syringe. The total solvent volume should be sufficient to create a stirrable slurry (typically 0.1 M concentration with respect to the limiting reagent).
-
Reaction: Immerse the flask in a preheated oil bath at 85-95 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting aryl halide is consumed (typically 4-12 hours).
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Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash it sequentially with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Workflow Diagram
The following diagram outlines the key stages of the Suzuki-Miyaura coupling protocol.
Conclusion
(4-Chloro-3-(morpholine-4-carbonyl)phenyl)boronic acid is a high-value, strategically designed building block for modern medicinal chemistry. Its utility is prominently demonstrated in the synthesis of potent and selective IRAK4 inhibitors, which hold promise for treating a range of inflammatory and oncological diseases. The robust and versatile Suzuki-Miyaura coupling provides a reliable method for incorporating this fragment into complex target molecules. Understanding the properties of this reagent and the rationale behind its application allows researchers to accelerate the discovery and development of next-generation therapeutics.
References
-
Storgaard, M., & Ellman, J. A. (n.d.). Rhodium-Catalyzed Enantioselective Addition of Arylboronic Acids to N-tert-Butanesulfinyl Imines. Organic Syntheses Procedure. [Link]
-
Wang, L., et al. (2024). Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer. Signal Transduction and Targeted Therapy. [Link]
-
Glinos, J., et al. (2023). IRAK4 degrader in hidradenitis suppurativa and atopic dermatitis: a phase 1 trial. Nature Medicine. [Link]
-
Deo, D., et al. (2022). Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. Molecules. [Link]
-
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. (4-Chloro-3-(morpholine-4-carbonyl)phenyl)boronic acid [cymitquimica.com]
- 3. Discovery of KT-474—a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemshuttle.com [chemshuttle.com]
- 5. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. IRAK4 degrader in hidradenitis suppurativa and atopic dermatitis: a phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
